6-Thioguanosine 5'-diphosphate

Übersicht

Beschreibung

6-Thioguanosine 5’-diphosphate is an inactive metabolite of the purine analog 6-thioguanine and the immunosuppressive purine analog azathioprine1. It is formed from 6-thioguanine via a 6-thioguanosine monophosphate intermediate by phosphorylation and from azathioprine via 6-mercaptopurine and other intermediates by a non-enzymatic process and several enzymatic reactions1.

Synthesis Analysis

The synthesis of 6-Thioguanosine 5’-diphosphate involves several enzymatic steps. It is formed from 6-thioguanine via a 6-thioguanosine monophosphate intermediate by phosphorylation and from azathioprine via 6-mercaptopurine and other intermediates by a non-enzymatic process and several enzymatic reactions12.Molecular Structure Analysis

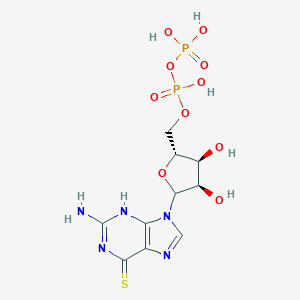

The molecular formula of 6-Thioguanosine 5’-diphosphate is C10H12N5O10P2S1. The InChI code is InChI=1S/C10H15N5O10P2S.3Na/c11-10-13-7-4 (8 (28)14-10)12-2-15 (7)9-6 (17)5 (16)3 (24-9)1-23-27 (21,22)25-26 (18,19)20;;;/h2-3,5-6,9,16-17H,1H2, (H,21,22) (H2,18,19,20) (H3,11,13,14,28);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1…/s11.

Chemical Reactions Analysis

6-Thioguanosine 5’-diphosphate is an inactive metabolite of the purine analog 6-thioguanine and the immunosuppressive purine analog azathioprine1. It is formed from 6-thioguanine via a 6-thioguanosine monophosphate intermediate by phosphorylation and from azathioprine via 6-mercaptopurine and other intermediates by a non-enzymatic process and several enzymatic reactions12.

Physical And Chemical Properties Analysis

The molecular formula of 6-Thioguanosine 5’-diphosphate is C10H12N5O10P2S1. The molecular weight is 525.21. It is soluble in water1.

Wissenschaftliche Forschungsanwendungen

Metabolic Role and Therapeutic Monitoring

6-Thioguanosine diphosphate (TGDP) is a critical metabolite involved in the action of thiopurines, such as azathioprine. It is one of the primary thioguanine nucleotides, with its levels in red blood cells (RBCs) being crucial for assessing the response to thiopurine therapy in conditions like inflammatory bowel disease (IBD). The conversion of TGDP to its triphosphate form (TGTP) is catalyzed by nucleoside diphosphate kinase (NDPK), and this process's efficiency may influence treatment outcomes. In a study involving patients on azathioprine therapy, the predominant form of thioguanosine phosphate in RBCs was found to be TGTP, with some patients showing elevated TGDP levels. The study highlighted the need for immediate storage of RBCs at -80°C after isolation to prevent degradation of these metabolites, emphasizing the importance of handling and storage conditions in accurate therapeutic monitoring (Karner et al., 2010).

Role in Enzyme Function

Thiopurine prodrugs, including azathioprine and 6-thioguanine, are widely used in treating autoimmune disorders and certain cancers. A significant mode of action for these drugs involves the conversion of 6-thiopurine (6-TP) into 6-thioguanosine triphosphate (6-TGTP), which then interacts with proteins like Rac1 to form a disulfide adduct. This interaction leads to the accumulation of the biologically inactive 6-thioguanosine diphosphate (6-TGDP)-Rac1 adduct in cells. The study provides insights into the immunosuppressive effects of thiopurine prodrugs by detailing how 6-TP targets Rac1, impacting T-cell function and the immune response (Shin et al., 2016).

Binding Properties and Proteomic Interactions

6-Thioguanosine diphosphate, as a metabolite of thiopurine drugs, may interact with various proteins, potentially affecting multiple biological processes. An orthogonal approach involving nucleotide-affinity profiling and nucleotide-binding competition assays has been used to characterize comprehensively the SGTP-binding proteins from the entire human proteome. This study identified 165 SGTP-binding proteins involved in different biological processes, highlighting the diverse roles that thiopurine metabolites like TGDP may play in cellular functions (Xiao et al., 2014).

Safety And Hazards

The safety data sheet for 6-Thioguanosine 5’-diphosphate advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes45. Personal protective equipment should be used, and adequate ventilation should be ensured45.

Zukünftige Richtungen

Research has shown that 6-Thioguanosine 5’-diphosphate has potential in overcoming resistance to 6-thioguanine2. The potential of 6-thioguanosine monophosphate prodrugs to overcome resistance to 6-thioguanine has been investigated2. This offers a promising strategy for thiopurine therapy2.

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5-,6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTNWRFYTFZSEK-LZGMGDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937084 | |

| Record name | Thiodeoxyguanosine 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thioguanosine 5'-diphosphate | |

CAS RN |

16541-19-8 | |

| Record name | 6-Thioguanosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016541198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodeoxyguanosine 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.